An In-depth Technical Guide to the Chemical Properties and Handling of (4-Propylcyclohexyl)acetic Acid
An In-depth Technical Guide to the Chemical Properties and Handling of (4-Propylcyclohexyl)acetic Acid
Disclaimer: Direct experimental data for (4-Propylcyclohexyl)acetic acid (CAS 39969-26-1) is not widely available in peer-reviewed literature. This guide has been constructed by leveraging comprehensive data from structurally analogous compounds, primarily cyclohexylacetic acid, 4-propylcyclohexanecarboxylic acid, and 4-methylcyclohexanecarboxylic acid. All properties and protocols should be considered predictive and require experimental validation.
Introduction
(4-Propylcyclohexyl)acetic acid is a saturated carboxylic acid characterized by a propyl-substituted cyclohexane ring linked to an acetic acid moiety. This structure suggests its potential utility as a building block in medicinal chemistry and materials science, where the lipophilic cyclohexane core and the reactive carboxylic acid group can be strategically employed. This guide provides an in-depth overview of its predicted chemical properties, synthesis, reactivity, and analytical methodologies, offering a foundational resource for researchers and professionals in drug development.
Predicted Physicochemical and Spectroscopic Properties
The properties of (4-Propylcyclohexyl)acetic acid are inferred from its close structural analogs. A comparative summary is presented in Table 1.
Table 1: Comparative Physicochemical Properties of (4-Propylcyclohexyl)acetic Acid and Its Analogs
| Property | Cyclohexylacetic Acid | 4-Methylcyclohexanecarboxylic Acid | 4-Propylcyclohexanecarboxylic Acid | (4-Propylcyclohexyl)acetic acid (Predicted) |
| CAS Number | 5292-21-7[1] | 4331-54-8[2][3] | 70928-91-5[4] | 39969-26-1 |
| Molecular Formula | C₈H₁₄O₂[1] | C₈H₁₄O₂[2][3] | C₁₀H₁₈O₂[4] | C₁₁H₂₀O₂ |
| Molecular Weight | 142.20 g/mol [1] | 142.20 g/mol [2][5] | 170.25 g/mol [4] | 184.28 g/mol |
| Melting Point | 29-31 °C[6] | ~108-111 °C (cis/trans mixture)[3] | Liquid at room temp. | Low melting solid or viscous liquid |
| Boiling Point | 242-244 °C[6] | 134-136 °C at 15 mmHg[3][5] | Not available | >250 °C |
| Density | 1.007 g/mL at 25 °C[6] | 1.005 g/mL at 25 °C[5] | Not available | ~1.0 g/mL |
| Refractive Index | n20/D 1.463[6] | n20/D 1.4598[5] | Not available | ~1.46-1.47 |
Spectroscopic Characterization (Predicted)
The structural elucidation of (4-Propylcyclohexyl)acetic acid would rely on standard spectroscopic techniques.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a complex multiplet in the aliphatic region (δ 0.8-2.5 ppm) corresponding to the protons of the cyclohexane ring and the propyl group. A characteristic signal for the methylene protons adjacent to the carboxyl group (α-protons) would likely appear as a doublet around δ 2.2-2.4 ppm. The acidic proton of the carboxyl group would be a broad singlet at a downfield chemical shift (δ 10-12 ppm).
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will display a signal for the carbonyl carbon of the carboxylic acid in the range of δ 175-185 ppm. The methylene carbon alpha to the carboxyl group is expected around δ 40-45 ppm. The carbons of the cyclohexane ring and the propyl group will appear in the upfield region of the spectrum (δ 10-40 ppm).
-
Infrared (IR) Spectroscopy : The IR spectrum will be characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is typical for a hydrogen-bonded carboxylic acid.[7][8] A strong carbonyl (C=O) stretching absorption is expected around 1710 cm⁻¹.[7][8]
-
Mass Spectrometry (MS) : In mass spectrometry with electron ionization (EI), the molecular ion peak (M+) at m/z 184 would be expected. Common fragmentation patterns for similar compounds include the loss of the carboxylic acid group and fragmentation of the cyclohexane ring.[1][9]
Synthesis and Purification
A robust and widely applicable method for the synthesis of alkyl-substituted cyclohexylacetic acids is the catalytic hydrogenation of the corresponding phenylacetic acid precursor.
Proposed Synthetic Workflow
Caption: Proposed synthesis of (4-Propylcyclohexyl)acetic acid.
Experimental Protocol: Catalytic Hydrogenation of 4-Propylphenylacetic Acid
This protocol is a representative procedure based on the general hydrogenation of phenylacetic acids.
-
Reaction Setup : To a high-pressure hydrogenation vessel, add 4-propylphenylacetic acid (1 equivalent). Add a suitable solvent such as methanol or acetic acid.
-
Catalyst Addition : Under an inert atmosphere (e.g., nitrogen or argon), add a hydrogenation catalyst. Rhodium on carbon (5% Rh/C) is often effective for aromatic ring saturation. The catalyst loading is typically 1-5 mol%.
-
Hydrogenation : Seal the vessel and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to the reaction temperature (e.g., 50-80 °C). The reaction should be stirred vigorously.
-
Monitoring : Monitor the reaction progress by following the hydrogen uptake or by analyzing aliquots using TLC or GC-MS.
-
Work-up : Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification : Remove the solvent under reduced pressure. The crude (4-Propylcyclohexyl)acetic acid can be purified by recrystallization from a suitable solvent or by vacuum distillation.
Chemical Reactivity and Derivatization
The carboxylic acid moiety is the primary site of reactivity, allowing for a range of chemical transformations.
Esterification
The conversion of (4-Propylcyclohexyl)acetic acid to its corresponding esters can be achieved through Fischer esterification.
Caption: Fischer esterification of (4-Propylcyclohexyl)acetic acid.
Experimental Protocol: Ethyl (4-Propylcyclohexyl)acetate Synthesis
-
In a round-bottom flask, combine (4-Propylcyclohexyl)acetic acid (1 equivalent) and absolute ethanol (5-10 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (1-3 mol%).
-
Heat the mixture to reflux with stirring for several hours, monitoring the reaction by TLC.
-
After cooling, remove the excess ethanol via rotary evaporation.
-
Dissolve the residue in an organic solvent like diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
-
Purify the ester by vacuum distillation.
Amide Formation
Amides can be synthesized from (4-Propylcyclohexyl)acetic acid using coupling agents or by converting the acid to an acyl chloride followed by reaction with an amine.[5][10]
Experimental Protocol: Amide Synthesis using a Coupling Agent
-
Dissolve (4-Propylcyclohexyl)acetic acid (1 equivalent) in an aprotic solvent such as DMF or DCM.
-
Add a coupling agent like HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for a few minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) and continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Dilute the reaction mixture with an organic solvent and wash with aqueous acid, base, and brine.
-
Dry the organic layer, concentrate, and purify the resulting amide by chromatography or recrystallization.
Analytical Methods
The analysis of (4-Propylcyclohexyl)acetic acid and its derivatives can be performed using standard chromatographic techniques.
Table 2: Recommended Analytical Techniques
| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |
| HPLC | C18 Reverse Phase[11] | Acetonitrile/Water with an acidic modifier (e.g., formic or phosphoric acid)[11] | UV (at low wavelength, ~210 nm) or Mass Spectrometry (MS) | Purity determination, reaction monitoring, quantification. |
| GC-MS | Capillary column with a polar stationary phase (e.g., WAX) | Helium | Mass Spectrometry (EI) | Purity assessment, identification of byproducts. Derivatization to a more volatile ester may be required for better peak shape. |
Safety, Handling, and Potential Applications
Toxicological Profile (Inferred)
Specific toxicity data for (4-Propylcyclohexyl)acetic acid is not available. However, based on data for structurally related long-chain carboxylic acids and alcohols, the following should be considered:
-
Irritation : Similar compounds can be irritating to the skin, eyes, and respiratory system.[12]
-
Toxicity : Long-chain fatty acids generally exhibit low acute toxicity.[13] However, as with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Potential Applications
The structural features of (4-Propylcyclohexyl)acetic acid suggest its potential use in several areas of research and development:
-
Drug Discovery : The lipophilic 4-propylcyclohexyl group can be incorporated into drug candidates to modulate their pharmacokinetic properties, such as cell membrane permeability and metabolic stability. The carboxylic acid handle allows for the formation of amide or ester linkages to other pharmacophores.
-
Materials Science : As a specialty organic acid, it could be used in the synthesis of polymers, lubricants, and liquid crystals, where the bulky alkyl-cyclohexyl group can impart unique physical properties.
-
Fragrance and Flavoring : Some cyclohexyl derivatives are used as flavoring and fragrance agents.[12]
Conclusion
(4-Propylcyclohexyl)acetic acid is a compound with significant potential in various fields of chemical research. While direct experimental data is limited, this guide provides a comprehensive, technically grounded framework for its properties, synthesis, and analysis based on well-understood principles and data from close structural analogs. It is imperative that the information herein is used as a starting point for experimental investigation, with all procedures being subject to rigorous validation and safety assessment in a laboratory setting.
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